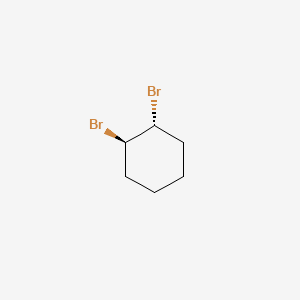

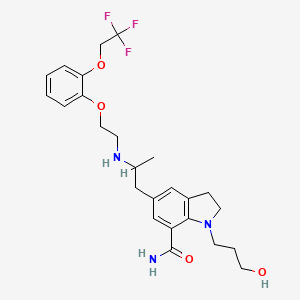

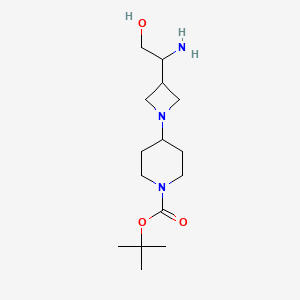

![molecular formula C13H20O2 B1142999 4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one CAS No. 190059-33-7](/img/structure/B1142999.png)

4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of silver hexafluoroacetylacetonate complexes, including those with vinyltrimethylsilane, has been explored. These complexes are potential precursors for chemical vapor deposition (Evans et al., 2003).

Molecular Structure Analysis

- The crystal structure of certain silver complexes, including those with vinyltriethylsilane, has been determined. These studies provide insights into the molecular arrangement and coordination in the solid state (Chi et al., 1996).

Chemical Reactions and Properties

- Investigations into the chemical behavior of these complexes have been conducted. For instance, the photoactivated polymerization of vinyldimethylsilane with certain complexes has been studied, providing insights into the reactivity of these materials (Fry & Neckers, 1996).

Physical Properties Analysis

- The physical properties of these compounds, especially in relation to their use in generating and stabilizing silver nanoparticles, have been examined. This includes studies on their stability and interactions with other materials (Shankar & Shahi, 2008).

Chemical Properties Analysis

- The chemistry of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has been further elucidated through studies focusing on adsorption, desorption, and surface interactions. These studies are crucial for understanding the application of these materials in processes like chemical vapor deposition (Pirolli & Teplyakov, 2006).

Aplicaciones Científicas De Investigación

Use in Manufacture of Cured Resins : This chemical was historically used in the United States for the manufacture of cured resins until 1965 (IARC Monographs, 1999).

Intermediate in Synthesis of Pyrethroids : The compound serves as an intermediate in the synthetic pathways to effective pyrethroids, which are a class of synthetic chemical insecticides (Kislitsin et al., 2000).

Preparation of Optically Active Derivatives : Enzymatic resolution of related compounds leads to optically pure alcohols and esters, important for the synthesis of biologically active compounds (Saf et al., 1988).

In Medicinal Chemistry for Platelet Antiaggregating Activities : Derivatives of this compound have shown strong platelet antiaggregating activity, superior to that of acetylsalicylic acid, and also local anesthetic activity (Schenone et al., 1990).

Platinum-Catalyzed Enyne Cyclization : The compound is involved in the formation of oxepane derivatives and dihydrobenzofurans through platinum-catalyzed cyclopropanation of enol ethers by alkynes (Nevado et al., 2004).

Synthesis of Conduritol C : The compound has been used in the synthesis of Conduritol C, a compound with potential biological activity (Drian et al., 1989).

Diastereoselective Synthesis of Structurally Diversified Compounds : It is used in the synthesis of structurally and stereochemically diversified compounds, which are useful in evaluating biological and pharmacological activities (Mukherjee & Das, 2016).

Synthesis of Aminocyclitol Derivatives : The compound is utilized in the selective synthesis of aminocyclitol derivatives, important in the creation of new biologically active compounds (Jotterand & Vogel, 1998).

Propiedades

IUPAC Name |

(E)-4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl)but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9(14)5-6-10-12(2,3)8-7-11-13(10,4)15-11/h5-6,10-11H,7-8H2,1-4H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMUHAHUBCUABS-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C(CCC2C1(O2)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1C(CCC2C1(O2)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

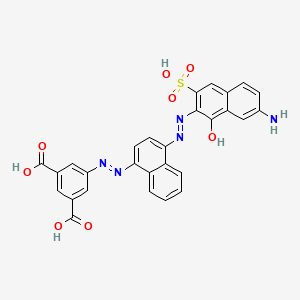

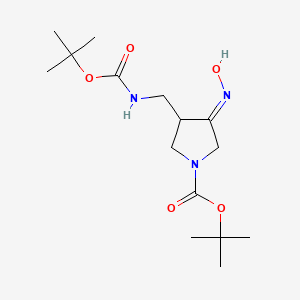

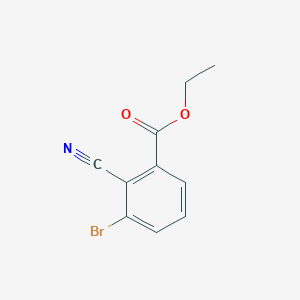

![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)

![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)